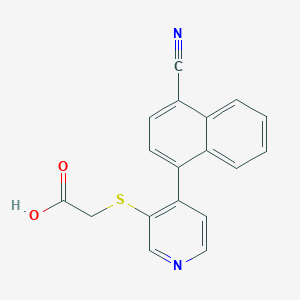
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines an anthracene moiety, an oxazole ring, and a piperidine carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide or nitrile under acidic or basic conditions.
Attachment of the anthracene moiety:
Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling of the oxazole and piperidine rings: This step involves the formation of a carbon-carbon bond between the oxazole and piperidine rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe or ligand in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety can intercalate into DNA, while the oxazole and piperidine rings can interact with proteins or other biomolecules. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-anthracen-9-ylacetyl)piperidine-4-carboxylic acid: This compound has a similar structure but lacks the oxazole ring, which may result in different chemical and biological properties.
Anthracene derivatives: Compounds containing the anthracene moiety, such as anthraquinone, may have similar electronic properties but different reactivity and applications.
Oxazole derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyloxazole, may have similar chemical reactivity but different biological activities.
The uniqueness of this compound lies in its combination of the anthracene, oxazole, and piperidine moieties, which confer specific chemical and biological properties that are not found in other compounds.
Eigenschaften
Molekularformel |
C25H24N2O3 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-[(2-anthracen-9-yl-5-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H24N2O3/c1-16-22(15-27-12-10-17(11-13-27)25(28)29)26-24(30-16)23-20-8-4-2-6-18(20)14-19-7-3-5-9-21(19)23/h2-9,14,17H,10-13,15H2,1H3,(H,28,29) |
InChI-Schlüssel |
BFAZOMUJJWFJGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CN5CCC(CC5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


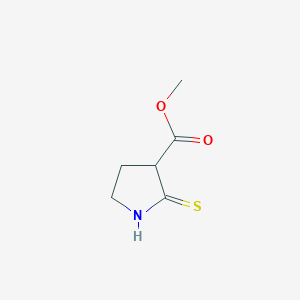
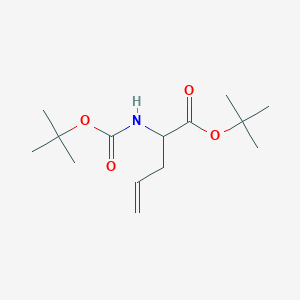
![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)

![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
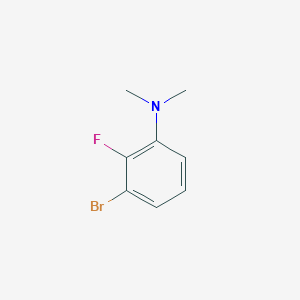
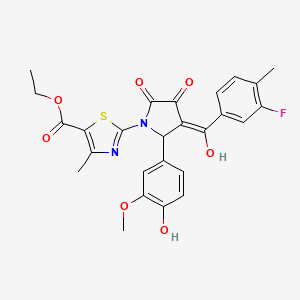
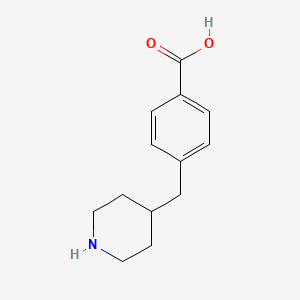
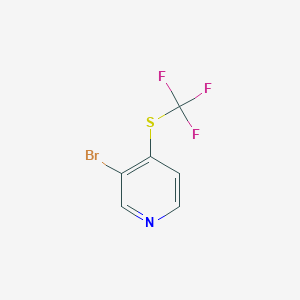
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)


